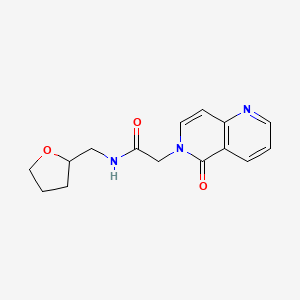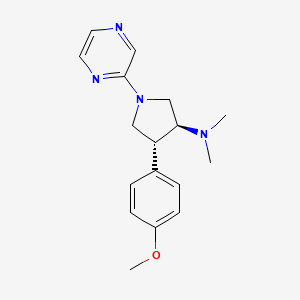
1-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of diazepane derivatives, including those closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,4-diazepane, can be achieved through novel and efficient methods. A notable approach involves a one-pot three-component condensation reaction, which is an unexpected method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method uses aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high products without the need for any catalyst or activation (Shaabani et al., 2009).
Molecular Structure Analysis
Structural studies of diazepane derivatives reveal significant insights into their molecular conformations. For instance, regiospecific synthesis and structural studies of certain diazepin-4-ones and their comparison with benzo[b][1,4]diazepin-2-ones have provided detailed information about their crystal structure and NMR spectral data. Such studies help in understanding the conformational preferences and torsional strains within the diazepane ring system (Núñez Alonso et al., 2020).
Chemical Reactions and Properties
Diazepane derivatives participate in a variety of chemical reactions, leading to diverse structural motifs. For example, the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines through a domino process involving the in situ generation of an aza-Nazarov reagent showcases the versatility of diazepane compounds in chemical synthesis. This method allows for the efficient synthesis of complex structures from simple starting materials (Maiti et al., 2020).
Physical Properties Analysis
The physical properties of diazepane derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Studies on the synthesis and characterization of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes provide valuable information on these aspects, including detailed NMR spectroscopy data and mass spectrometry analysis. Such analyses contribute to a deeper understanding of the physical characteristics of diazepane compounds (Moser & Vaughan, 2004).
Chemical Properties Analysis
The chemical properties of diazepane derivatives, including their reactivity, stability under different conditions, and interaction with other chemical entities, are of significant interest. Research into the multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes for the direct synthesis of 1,4-diazepane derivatives highlights the chemical versatility and potential applications of these compounds in synthetic chemistry (Sotoca et al., 2009).
Mechanism of Action
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-5-2-6-16(8-7-15)10-12-3-4-13-14(9-12)18-11-17-13/h3-4,9H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPZGQXIAKWNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)

![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)
![7-chloro-4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5630546.png)
![1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)

![(1S*,5R*)-3-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)
![N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)
![1-(cyclopropylcarbonyl)-N-[1-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5630618.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)